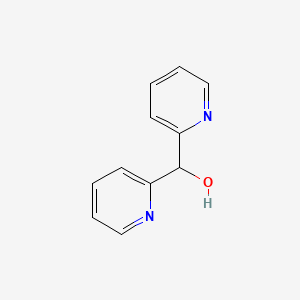
Di(pyridin-2-yl)methanol
Cat. No. B1605064
Key on ui cas rn:
35047-29-1
M. Wt: 186.21 g/mol
InChI Key: XMKKDBULSAMYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06617299B1
Procedure details


To a solution of 80 mL n-BuLi in hexanes (2.5 M, 0.2 mol) was added 2-pyridylbromide (31.6 gram 0.2 mol) in 100 mL of ether at −80° C.-−60° C. The suspension was stirred for 1 h, and the temperature was allowed to rise to −45° C. Subsequently 2-pyridinecarboxaldehyde (21.42 gram 0.2 mol) in of ether (100 mL) was added during 30 min. To the thick slurry was added additional THF (200 mL) and the mixture was stirred for 1.5 h at −40° C.-−30° C. and then the mixture was allowed to warm up to −10° C. The mixture was poured into water (200 ml) and acidified with 2 M HCl to pH=1-2 and the layers were separated. The aqueous layer was extracted twice with ether (100 mL) and neutralized with saturated Na2CO3(aq) to pH=8. The aqueous layer was extracted CH2Cl2 (3×100 ml). Drying (Na2SO4) and evaporation of the solvent yielded a brown oil. Vacuum distillation (118° C., 0.2 mmHg) afforded di(2-pyridinyl)methanol (19.42 gram, 104.4 mmol, 52%) as a yellow oil. 1H-NMR (200 MHz. CDCl3) δ 5.88 (s, 2H), 7.11-7.19 (m, 2H), 7.47-7.67 (m, 4H). 8.50-8.54 (m, 2H). 13C-NMR (50.3 MHz, CDCl3) δ 75.0 (d), 121.0 (d), 122.5 (d), 136.8 (d), 1448.1 (d), 160.7 (s).

[Compound]
Name
hexanes
Quantity
0.2 mol
Type
reactant
Reaction Step One








Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1Br.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19]=[O:20].Cl>CCOCC.O.C1COCC1>[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1)[OH:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
31.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
21.42 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to −45° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1.5 h at −40° C.-−30° C.
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with ether (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted CH2Cl2 (3×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Na2SO4) and evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded a brown oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation (118° C., 0.2 mmHg)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(O)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 104.4 mmol | |
| AMOUNT: MASS | 19.42 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
